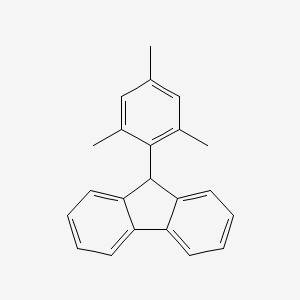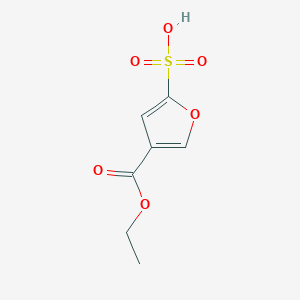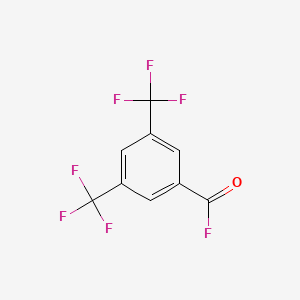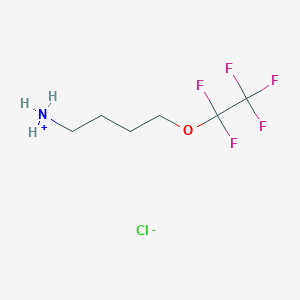
4-Iodo-3,5-bis(trifluoromethyl)pyridine, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3,5-bis(trifluoromethyl)pyridine is a pyridine derivative . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of 4-Iodo-3,5-bis(trifluoromethyl)pyridine involves several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
4-I-3,5-TFP is used in a variety of scientific research applications. It is used in organic synthesis as a building block for the synthesis of other compounds. It is also used in medicinal chemistry to study the properties of drugs and their effects on the body. In materials science, 4-I-3,5-TFP is used to study the properties of materials, such as their electrical and thermal conductivity.
作用機序
Target of Action
4-Iodo-3,5-bis(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry and various diseases in the pharmaceutical industry .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in changes that lead to the death of pests or the inhibition of disease progression .
Biochemical Pathways
It is known that these compounds play a crucial role in the protection of crops from pests . In the pharmaceutical industry, TFMP derivatives are used in the treatment of various diseases, with many candidates currently undergoing clinical trials .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are likely to influence their pharmacokinetic properties .
Result of Action
The result of the action of TFMP derivatives is the protection of crops from pests in the agricultural industry . In the pharmaceutical industry, these compounds have shown promise in the treatment of various diseases .
実験室実験の利点と制限
The main advantage of using 4-I-3,5-TFP in laboratory experiments is its stability. The compound is highly stable, meaning that it is not easily degraded or affected by other compounds. Additionally, the compound is highly soluble in water, making it easy to use in a variety of laboratory experiments. A limitation of 4-I-3,5-TFP is that it is not very reactive, making it difficult to use in certain types of experiments.
将来の方向性
The future directions for 4-I-3,5-TFP include further research into its use in organic synthesis, medicinal chemistry, and materials science. Additionally, further research into its use as a building block for other compounds could lead to new and improved compounds. Furthermore, further research into its mechanism of action could lead to new applications for the compound. Finally, further research into its biochemical and physiological effects could lead to new insights into the effects of drugs on the body.
合成法
4-I-3,5-TFP is synthesized by a two-step process. The first step involves the reaction of 4-iodopyridine with trifluoromethanesulfonic anhydride to form 4-iodo-3,5-bis(trifluoromethyl)pyridine. The second step involves the reaction of 4-iodo-3,5-bis(trifluoromethyl)pyridine with a base to form 4-I-3,5-TFP.
Safety and Hazards
特性
IUPAC Name |
4-iodo-3,5-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6IN/c8-6(9,10)3-1-15-2-4(5(3)14)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZUYFMOVNNHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)


![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)









